5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
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Description
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials
Overview: Energetic materials play a crucial role in propulsion, explosives, and pyrotechnics. The compound’s unique structure makes it a promising candidate in this field.
Key Findings:- Compound 5 : Exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). Comparable to the secondary-explosive benchmark CL-20, suggesting its use as a secondary explosive .
- Compound 10 : Remarkable density (1.91 g/cm³), excellent thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa). Potential as a heat-resistant explosive .
- Compounds 14, 17, and 19 : High sensitivity (IS ≤ 2 J) but excellent detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). Promising as primary explosives .
Adenosine Receptor Antagonists
Overview: Adenosine receptors are involved in various physiological processes. The compound’s reactive linker provides opportunities for multi-target ligands and drug delivery systems.
Key Findings:- Derivatives with functionalized reactive linkers can yield multi-target ligands, receptor probes, and diagnostic systems .
Anticancer and Antitubercular Agents
Overview: Designing molecules with anticancer and antitubercular properties is critical for drug development.
Key Findings:- Docking studies suggest interactions with DNA and the enzyme InhA. Insights from these interactions guide further development .
Targeting PCAF Bromodomain
Overview: PCAF bromodomain inhibitors are potential cancer therapeutics.
Key Findings:properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-8-20-24-25-22-23(30)27(18-12-5-6-13-19(18)28(20)22)15-21(29)26-14-7-10-16-9-3-4-11-17(16)26/h3-6,9,11-13H,2,7-8,10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNVZVAGVZQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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